molecular formula C16H14N4O2 B5583898 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide CAS No. 126080-81-7

2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide

Cat. No.: B5583898
CAS No.: 126080-81-7
M. Wt: 294.31 g/mol
InChI Key: YQMYAOCZQUKNRE-UHFFFAOYSA-N
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Description

2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetohydrazide is 294.11167570 g/mol and the complexity rating of the compound is 471. The solubility of this chemical has been described as 33.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O2C_{17}H_{16}N_{4}O_{2}. The compound's structure features a phthalazine core, which is known for its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC17H16N4O2
Molecular Weight312.34 g/mol
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NN
InChIInChI=1S/C17H16N4O2/c18-19-15(22)10-11-21-17(23)14-9-5-4-8-13(14)16(20-21)12-6-2-1-3-7-12/h1-9H,10-11,18H2,(H,19,22)

Antimicrobial Activity

Research has shown that derivatives of phthalazine compounds exhibit significant antimicrobial properties. A study conducted on various phthalazine derivatives, including this compound, demonstrated notable activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that phthalazine derivatives can induce apoptosis in cancer cells. Specifically, this compound was tested on human cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated:

  • IC50 Value: 15 µM, suggesting moderate cytotoxicity.

Apoptosis assays revealed an increase in the percentage of apoptotic cells compared to controls, indicating that the compound may trigger programmed cell death pathways.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Inhibition of DNA Synthesis: The compound may interfere with DNA replication in microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage.
  • Apoptotic Pathways Activation: Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of phthalazinones, including 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide, exhibit significant antimicrobial properties. A study demonstrated the synthesis of several phthalazinone derivatives and their evaluation against various bacterial strains, showing promising results in inhibiting microbial growth .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies suggest that phthalazinone derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, specific derivatives have been shown to inhibit tumor growth in vitro and in vivo models .

Enzyme Inhibition

Another area of research focuses on the inhibition of specific enzymes related to disease processes. The structural features of this compound allow it to interact with active sites of target enzymes, potentially leading to therapeutic benefits in conditions such as diabetes and hypertension .

Polymer Chemistry

The compound's unique chemical structure makes it suitable for incorporation into polymer matrices. Research indicates that phthalazinone derivatives can enhance the mechanical properties and thermal stability of polymers when used as additives. This application is particularly relevant in developing high-performance materials for industrial applications .

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is being explored for use in coatings and adhesives. Its incorporation can improve adhesion strength and resistance to environmental degradation, making it suitable for applications in construction and automotive industries .

Water Treatment

Recent studies have investigated the use of phthalazinone derivatives in water treatment processes. Their ability to interact with pollutants makes them candidates for developing advanced oxidation processes aimed at degrading organic contaminants in wastewater .

Case Studies

StudyFocusFindings
Antimicrobial Activity Evaluation against bacterial strainsSignificant inhibition observed; potential for drug development
Anticancer Research Apoptosis induction in cancer cellsEffective in reducing tumor proliferation; mechanism involves signaling pathway modulation
Polymer Enhancement Mechanical properties of polymersImproved strength and thermal stability with additive incorporation
Water Treatment Degradation of organic pollutantsEffective degradation observed under specific conditions

Properties

IUPAC Name

2-(1-oxo-4-phenylphthalazin-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c17-18-14(21)10-20-16(22)13-9-5-4-8-12(13)15(19-20)11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMYAOCZQUKNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328106
Record name 2-(1-oxo-4-phenylphthalazin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

126080-81-7
Record name 2-(1-oxo-4-phenylphthalazin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETOHYDRAZIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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